molecular formula C18H16S B14413500 2,5-Bis(4-methylphenyl)thiophene CAS No. 82366-98-1

2,5-Bis(4-methylphenyl)thiophene

Cat. No.: B14413500
CAS No.: 82366-98-1
M. Wt: 264.4 g/mol
InChI Key: SHSGWTGEPZLVBB-UHFFFAOYSA-N
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Description

2,5-Bis(4-methylphenyl)thiophene is an organic compound with the molecular formula C18H16S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methylphenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Another method involves the Paal-Knorr synthesis, which is a classical method for the formation of thiophenes. This reaction involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction conditions, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methylphenyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

2,5-Bis(4-methylphenyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methylphenyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    2,5-Diphenylthiophene: Similar structure but with phenyl groups instead of methylphenyl groups.

    2,5-Bis(4-methoxyphenyl)thiophene: Similar structure with methoxy substituents.

Uniqueness

2,5-Bis(4-methylphenyl)thiophene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science .

Properties

CAS No.

82366-98-1

Molecular Formula

C18H16S

Molecular Weight

264.4 g/mol

IUPAC Name

2,5-bis(4-methylphenyl)thiophene

InChI

InChI=1S/C18H16S/c1-13-3-7-15(8-4-13)17-11-12-18(19-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

SHSGWTGEPZLVBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C

Origin of Product

United States

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